molecular formula C14H18F3NO2S B2703903 N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide CAS No. 2310101-21-2

N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2703903
CAS No.: 2310101-21-2
M. Wt: 321.36
InChI Key: PQYVMULZSXVCLV-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide is a complex organic compound with a unique structure that includes a methoxy group, a methylsulfanyl group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methylsulfanyl groups can be oxidized under specific conditions.

    Reduction: The benzamide core can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can lead to the formation of a methoxybenzamide derivative, while reduction of the benzamide core can yield an amine derivative.

Scientific Research Applications

N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The methoxy, methylsulfanyl, and trifluoromethyl groups contribute to its binding affinity and specificity towards these targets. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO2S/c1-20-10(7-8-21-2)9-18-13(19)11-5-3-4-6-12(11)14(15,16)17/h3-6,10H,7-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYVMULZSXVCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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